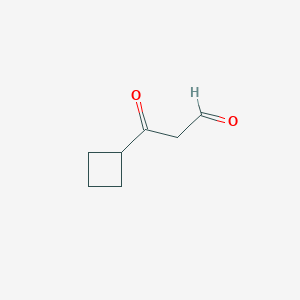

3-Cyclobutyl-3-oxopropanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-cyclobutyl-3-oxopropanal |

InChI |

InChI=1S/C7H10O2/c8-5-4-7(9)6-2-1-3-6/h5-6H,1-4H2 |

InChI Key |

LVVHGZFOGLAABV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)CC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclobutyl-3-oxopropanal: Synthesis, Properties, and Spectroscopic Characterization

Introduction: The Significance of β-Ketoaldehydes in Modern Organic Synthesis

In the landscape of contemporary organic chemistry, β-ketoaldehydes stand out as exceptionally versatile synthetic intermediates. Their unique bifunctional nature, characterized by the presence of both a ketone and an aldehyde group separated by a methylene unit, allows for a diverse range of chemical transformations. This duality of reactive sites makes them powerful building blocks in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. 3-Cyclobutyl-3-oxopropanal, a member of this important class of molecules, presents a unique combination of a strained cyclobutyl ring and the reactive β-ketoaldehyde moiety. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via a crossed Claisen condensation, and an in-depth analysis of its expected spectroscopic characteristics, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a fascinating molecule that merges the reactivity of a β-dicarbonyl system with the conformational constraints of a cyclobutane ring. A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1849290-12-5 | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Canonical SMILES | C1CC(C1)C(=O)CC=O | [1] |

| InChI Key | LVVHGZFOGLAABV-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthetic Approach: Crossed Claisen Condensation

The synthesis of this compound can be efficiently achieved through a crossed Claisen condensation. This powerful carbon-carbon bond-forming reaction involves the condensation of a ketone with an ester in the presence of a strong base.[2][3][4] In this specific case, cyclobutyl methyl ketone serves as the ketone component, and an appropriate formate ester, such as ethyl formate, provides the formyl group. The use of a strong, non-nucleophilic base like sodium hydride is crucial to drive the reaction to completion by deprotonating the α-carbon of the ketone, forming a reactive enolate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Claisen condensations of ketones with formate esters.

Materials:

-

Cyclobutyl methyl ketone

-

Ethyl formate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether.

-

Addition of Reactants: A solution of cyclobutyl methyl ketone (1.0 equivalent) and ethyl formate (1.2 equivalents) in anhydrous diethyl ether is prepared and transferred to the addition funnel.

-

Initiation of Reaction: The flask containing the sodium hydride suspension is cooled in an ice bath. The solution of the ketone and ester is then added dropwise to the stirred suspension over a period of 30-60 minutes.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled in an ice bath, and the excess sodium hydride is quenched by the slow, careful addition of water. The mixture is then acidified to a pH of approximately 3-4 with 1 M hydrochloric acid.

-

Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the α-carbon of the less reactive ketone, initiating the condensation.[4]

-

Ethyl formate is used in slight excess to ensure complete conversion of the cyclobutyl methyl ketone.

-

Anhydrous conditions are critical as the enolate intermediate is highly reactive towards protic solvents like water.

-

Acidic workup is necessary to neutralize the basic reaction mixture and protonate the resulting enolate of the β-ketoaldehyde product.

Caption: Synthesis of this compound via Claisen Condensation.

Spectroscopic Characterization: A Predictive Analysis

In the absence of published experimental spectra for this compound, a predictive analysis based on the known spectroscopic behavior of β-ketoaldehydes and related structures provides valuable insights for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.5 - 9.8 | Triplet | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded and typically appears in this downfield region.[1][5] It is expected to be a triplet due to coupling with the adjacent methylene protons. |

| 3.0 - 3.5 | Multiplet | 1H | Methine proton on cyclobutane (-CH-) | This proton is adjacent to the carbonyl group and will be deshielded. |

| 2.5 - 2.8 | Doublet | 2H | Methylene protons (-CH₂-) | These protons are alpha to the aldehyde carbonyl group and will be deshielded. They will be split into a doublet by the aldehyde proton. |

| 1.8 - 2.4 | Multiplet | 6H | Methylene protons on cyclobutane (-CH₂-) | These protons on the cyclobutane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other and the methine proton. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 200 - 210 | Ketone carbonyl carbon (C=O) | The ketone carbonyl carbon is expected to resonate in this typical downfield region.[6] |

| 190 - 200 | Aldehyde carbonyl carbon (C=O) | The aldehyde carbonyl carbon is also highly deshielded and appears in a characteristic downfield region.[5] |

| 45 - 55 | Methine carbon on cyclobutane (-CH-) | This carbon is attached to the electron-withdrawing carbonyl group, causing a downfield shift. |

| 40 - 50 | Methylene carbon (-CH₂-) | This carbon is alpha to the aldehyde carbonyl group. |

| 15 - 30 | Methylene carbons on cyclobutane (-CH₂-) | The remaining methylene carbons of the cyclobutane ring will appear in the aliphatic region. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic stretching vibrations of the two carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2820 and 2720 | Medium | C-H stretch of aldehyde | These two distinct peaks are characteristic of the C-H bond in an aldehyde.[1] |

| 1720 - 1740 | Strong | C=O stretch of aldehyde | The aldehyde carbonyl typically absorbs in this region. |

| 1700 - 1720 | Strong | C=O stretch of ketone | The cyclobutyl ketone carbonyl stretch is expected in this region. The exact position can be influenced by ring strain. |

| 2850 - 3000 | Medium-Strong | C-H stretch of alkanes | These absorptions arise from the C-H bonds of the cyclobutane ring and the methylene group. |

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Fragment | Rationale |

| 126 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₇H₁₀O₂. |

| 97 | [M - CHO]⁺ | Loss of the formyl group is a common fragmentation pathway for aldehydes. |

| 83 | [M - C₃H₅]⁺ | Cleavage of the cyclobutyl ring. |

| 71 | [C₄H₇CO]⁺ | α-cleavage at the ketone carbonyl, resulting in the cyclobutylcarbonyl cation. |

| 55 | [C₄H₇]⁺ | Loss of the acyl group to give the cyclobutyl cation. |

| 41 | [C₃H₅]⁺ | Further fragmentation of the cyclobutyl ring. |

Reactivity and Synthetic Applications

As a β-ketoaldehyde, this compound is a substrate for a wide array of chemical transformations, making it a valuable synthetic precursor.

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it will exist in equilibrium with its enol tautomer. This tautomerism is key to its reactivity, as the enol form can act as a nucleophile.

-

Nucleophilic Addition to Carbonyls: Both the aldehyde and ketone carbonyls are susceptible to nucleophilic attack. The aldehyde is generally more reactive towards nucleophiles.

-

Reactions at the α-Methylene Group: The protons on the methylene group between the two carbonyls are acidic and can be removed by a base to form a stable enolate. This enolate can then participate in various alkylation and acylation reactions.

-

Cyclization Reactions: The bifunctional nature of this compound makes it an excellent substrate for the synthesis of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles.

Caption: Key Reactive Sites and Pathways of this compound.

Conclusion

This compound emerges as a molecule of significant synthetic potential. Its preparation via the robust Claisen condensation provides a reliable route to this valuable building block. The predictive spectroscopic analysis outlined in this guide offers a solid framework for its characterization, enabling researchers to confidently identify and utilize this compound in their synthetic endeavors. The unique structural features and inherent reactivity of this compound open up numerous possibilities for the construction of novel and complex molecular architectures, underscoring its importance in the fields of medicinal chemistry and materials science.

References

-

PubChem. Compound Summary for CID 115011125, this compound. National Center for Biotechnology Information. [Link]

-

Fiveable. Spectroscopy of Aldehydes and Ketones. [Link]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. 18.2: Spectroscopy of Ketones and Aldehydes. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]

Sources

An In-depth Technical Guide to 3-Cyclobutyl-3-oxopropanal: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclobutyl-3-oxopropanal, a bifunctional molecule featuring both a ketone and an aldehyde, represents a versatile building block in modern organic synthesis and medicinal chemistry. Its structure, incorporating a strained cyclobutane ring, offers unique conformational constraints and metabolic stability, making it an attractive scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, an analysis of its physicochemical properties, and an exploration of its potential applications in the field of drug discovery.

Chemical Identity

-

IUPAC Name: this compound[1]

-

CAS Number: 1849290-12-5[1]

-

Molecular Formula: C₇H₁₀O₂

-

Molecular Weight: 126.15 g/mol [1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a base-mediated formylation of cyclobutyl methyl ketone, a classic example of a crossed Claisen condensation.[2][3][4][5] This method is advantageous as it utilizes readily available starting materials and proceeds with good efficiency. The overall synthetic workflow can be envisioned in two main stages: the synthesis of the precursor, cyclobutyl methyl ketone, and its subsequent formylation.

Part 1: Synthesis of Cyclobutyl Methyl Ketone

Cyclobutyl methyl ketone serves as the key precursor for the target molecule. It can be synthesized by reacting cyclobutanecarbonyl chloride with a magnesium salt of a malonic ester.[6]

Experimental Protocol:

-

Preparation of the Malonic Ester Magnesium Salt: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a crystal of iodine in anhydrous diethyl ether.

-

Add a small portion of a solution of diethyl malonate in anhydrous diethyl ether to initiate the reaction.

-

Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining diethyl malonate solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete formation of the magnesium salt.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of cyclobutanecarbonyl chloride in anhydrous diethyl ether dropwise via the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure cyclobutyl methyl ketone.

Part 2: Formylation of Cyclobutyl Methyl Ketone

The final step involves the formylation of cyclobutyl methyl ketone using an appropriate formylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide. A patent for the synthesis of the analogous 3-cyclopropyl-3-oxopropanal acetal outlines a similar formylation of cyclopropyl methyl ketone.[7]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Addition of Reactants: To the cooled base solution, add a solution of cyclobutyl methyl ketone and a molar excess of ethyl formate in the same anhydrous solvent dropwise. The use of an excess of ethyl formate, which lacks α-hydrogens, helps to minimize the self-condensation of the cyclobutyl methyl ketone.[2][3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, carefully neutralize the reaction mixture with a weak acid (e.g., acetic acid) or by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

After filtration, the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: Due to the inherent reactivity of β-ketoaldehydes, purification should be carried out under mild conditions, such as column chromatography on silica gel using a non-polar to moderately polar eluent system.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to this compound.

Physicochemical Properties and Reactivity

Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 126.15 g/mol | PubChem[1] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 126.068079557 Da | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

Reactivity Profile

This compound is a β-ketoaldehyde, a class of compounds known for their unique reactivity due to the presence of two carbonyl groups in a 1,3-relationship.

-

Keto-Enol Tautomerism: The molecule exists in equilibrium with its enol form. This tautomerism is a key aspect of its reactivity, as the enol form is a nucleophile.

-

Acidity of the α-Proton: The protons on the carbon between the two carbonyl groups are significantly acidic due to the electron-withdrawing nature of both the ketone and aldehyde functionalities. This allows for easy deprotonation to form a stable enolate.

-

Nucleophilic and Electrophilic Centers: The carbonyl carbons of both the ketone and the aldehyde are electrophilic and susceptible to attack by nucleophiles.

Applications in Research and Drug Development

While specific studies detailing the use of this compound are limited, its structural motifs suggest significant potential in medicinal chemistry and drug design.

The Role of the Cyclobutane Moiety

The incorporation of a cyclobutane ring into drug candidates is an increasingly utilized strategy to enhance their pharmacological properties.

-

Conformational Rigidity: The puckered, three-dimensional structure of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.

-

Metabolic Stability: The cyclobutane group can act as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl groups or double bonds, thereby improving the pharmacokinetic profile of a drug. A study on CF3-cyclobutanes demonstrated that this moiety can enhance resistance to metabolic clearance in certain bioactive compounds.[8]

-

Lipophilicity and Solubility: The introduction of a cyclobutane ring can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential as a Synthetic Intermediate

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic compounds, which are a cornerstone of many pharmaceuticals. The reactive aldehyde and ketone functionalities can be selectively targeted to build diverse molecular scaffolds. For instance, derivatives of 3-(4-halophenyl)-3-oxopropanal have been investigated as novel antibacterial agents, suggesting that the 3-oxo-propanal core can be a pharmacophore for antimicrobial activity.[9]

Diagram of Potential Applications:

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis, achievable through a crossed Claisen condensation, provides access to a molecule that combines the unique properties of a cyclobutane ring with the versatile reactivity of a β-ketoaldehyde. For researchers and scientists in drug development, this compound represents an opportunity to explore novel chemical space and to design drug candidates with improved pharmacological profiles. Further investigation into the reactivity and biological activity of this compound and its derivatives is warranted to fully unlock its potential.

References

-

LookChem. Cyclobutyl Methyl Ketone (CAS 3019-25-8). [Link]

-

PubChem. 3-Cyclobutyl-3-oxopropanenitrile. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Cyclobutyl-2-methyl-3-oxopropanal. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Cyclobutyl-2-methylpropanal. National Center for Biotechnology Information. [Link]

- Google Patents. WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.

-

National Center for Biotechnology Information. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). [Link]

-

PubChem. Ethyl 3-cyclobutyl-3-oxopropanoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. [Link]

-

Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction. [Link]

-

PubChem. CID 177785523. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

OpenStax adaptation 1. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition. [Link]

-

PubChem. 3-Cyclopropyl-3-oxopropanal. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

-

ResearchGate. Chemical mechanism following hydrogen atom abstraction from cyclobutyl.... [Link]

-

Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

-

PubMed. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents. [Link]

Sources

- 1. This compound | C7H10O2 | CID 115011125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Cas 3019-25-8,CYCLOBUTYL METHYL KETONE | lookchem [lookchem.com]

- 7. WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound - Google Patents [patents.google.com]

- 8. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 3-Cyclobutyl-3-oxopropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed analysis of the predicted spectroscopic data for 3-cyclobutyl-3-oxopropanal, a unique β-ketoaldehyde. Due to the limited availability of experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies and interpretations presented herein serve as a valuable resource for researchers in compound identification, characterization, and method development.

Introduction: Structure and Tautomerism

This compound (C₇H₁₀O₂) is a dicarbonyl compound featuring a cyclobutyl ketone and an aldehyde functional group separated by a methylene bridge.[1] A critical feature of β-dicarbonyl compounds is their existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium is influenced by factors such as solvent polarity and temperature, and significantly impacts the compound's spectroscopic profile. Understanding this keto-enol tautomerism is fundamental to the accurate interpretation of the NMR and IR data.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound, including the relative populations of its tautomers.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for both the keto and enol forms. The integration of these signals can be used to determine the keto-enol ratio under the given analytical conditions. Protons on carbons adjacent to carbonyl groups are typically deshielded and appear in the 2.0-2.5 ppm range.[2][3] Aldehydic protons are highly characteristic, appearing far downfield around 9-10 ppm.[2][3][4][5]

| Assignment (Keto Form) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde H | 9.7 - 9.8 | Triplet | ~2-3 |

| α-Methylene H₂ | 3.5 - 3.7 | Triplet | ~2-3 |

| Cyclobutyl H (α to C=O) | 3.0 - 3.3 | Multiplet | - |

| Cyclobutyl H (β, γ) | 1.8 - 2.4 | Multiplet | - |

| Assignment (Enol Form) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Enolic OH | 12.0 - 15.0 | Broad Singlet | - |

| Vinylic H | 5.5 - 5.8 | Singlet/Doublet | - |

| Cyclobutyl H (α to C=O) | 2.8 - 3.1 | Multiplet | - |

| Cyclobutyl H (β, γ) | 1.7 - 2.3 | Multiplet | - |

Predicted ¹³C NMR Data

The carbon NMR spectrum will also reflect the presence of both tautomers. Carbonyl carbons are highly deshielded and appear significantly downfield.[2]

| Assignment (Keto Form) | Predicted Chemical Shift (δ, ppm) |

| Ketone C=O | 205 - 215 |

| Aldehyde C=O | 195 - 205 |

| α-Methylene C | 45 - 55 |

| Cyclobutyl C (α to C=O) | 40 - 50 |

| Cyclobutyl C (β, γ) | 15 - 30 |

| Assignment (Enol Form) | Predicted Chemical Shift (δ, ppm) |

| Ketone C=O | 185 - 195 |

| Vinylic C-H | 95 - 105 |

| Vinylic C-OH | 170 - 180 |

| Cyclobutyl C (α to C=O) | 35 - 45 |

| Cyclobutyl C (β, γ) | 15 - 30 |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carbonyl functional groups present in the molecule. The position of the C=O stretching vibration is sensitive to the molecular environment.

Predicted IR Absorption Data

The IR spectrum will show characteristic strong absorptions for the carbonyl groups. Saturated aldehydes typically show a C=O stretch around 1730 cm⁻¹, while saturated ketones absorb near 1715 cm⁻¹.[4][5] The aldehyde C-H stretch appears as two weak bands around 2720 and 2820 cm⁻¹. The enol form will exhibit a broad O-H stretch and a C=C stretch, along with a shifted C=O absorption due to conjugation.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | Keto Form | ~1730 | Strong |

| C=O Stretch (Ketone) | Keto Form | ~1715 | Strong |

| C-H Stretch (Aldehyde) | Keto Form | ~2720, ~2820 | Weak |

| C-H Stretch (Alkyl) | Both Forms | 2850-3000 | Medium-Strong |

| O-H Stretch (Enol) | Enol Form | 2500-3300 | Broad, Strong |

| C=O Stretch (Conjugated Ketone) | Enol Form | ~1650-1670 | Strong |

| C=C Stretch (Enol) | Enol Form | ~1600-1640 | Medium |

Experimental Protocol: IR Spectroscopy

Caption: General workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₇H₁₀O₂, giving it a molecular weight of 126.15 g/mol .[1] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 126. Key fragmentation pathways for aldehydes and ketones include α-cleavage and McLafferty rearrangement.[6][7]

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 126 | [C₇H₁₀O₂]⁺˙ | Molecular Ion (M⁺) |

| 97 | [M - CHO]⁺ | α-cleavage (loss of formyl radical) |

| 83 | [M - C₃H₅]⁺ | α-cleavage (loss of cyclobutyl radical) |

| 71 | [C₄H₇O]⁺ | Cleavage of the C-C bond between the carbonyls |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation |

| 43 | [C₂H₃O]⁺ | Acylium ion from α-cleavage |

Predicted Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

Sources

- 1. This compound | C7H10O2 | CID 115011125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

A Technical Guide to the Synthesis of 3-Cyclobutyl-3-oxopropanal from Cyclobutyl Methyl Ketone

Abstract: This technical guide provides a comprehensive, in-depth analysis of a robust synthetic strategy for producing 3-cyclobutyl-3-oxopropanal, a valuable β-ketoaldehyde, from the readily available starting material, cyclobutyl methyl ketone. Direct formylation of cyclobutyl methyl ketone via a base-mediated Claisen-Schmidt condensation with an appropriate formylating agent, such as ethyl formate, is identified as the most effective and scientifically sound approach. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines expected analytical characterization, and discusses potential challenges and safety considerations. The content is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to successfully implement this synthesis.

Introduction

β-Ketoaldehydes are a class of bifunctional molecules that serve as highly versatile intermediates in organic synthesis.[1] Their unique structural motif, featuring both a ketone and an aldehyde, allows for a wide range of subsequent chemical transformations, making them valuable building blocks in the construction of more complex molecular architectures, including pharmaceuticals and other specialty chemicals.[1]

This guide focuses on the targeted synthesis of this compound from cyclobutyl methyl ketone.[2] A direct, well-documented, one-step protocol for this specific transformation is not prevalent in the literature, necessitating a strategic approach based on fundamental principles of organic chemistry. The most logical and efficient pathway is the formylation of the α-carbon of cyclobutyl methyl ketone. This is achieved through a mixed Claisen-type condensation reaction, a powerful method for carbon-carbon bond formation.[1][3][4]

Part 1: Mechanistic Analysis and Strategic Rationale

The core of the proposed synthesis is a base-catalyzed condensation between cyclobutyl methyl ketone and a formyl ester, typically ethyl formate.[3][5] This reaction, a variant of the Claisen condensation, is ideally suited for this transformation as ethyl formate lacks α-hydrogens and thus cannot self-condense, simplifying the product mixture.[3][6]

The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is used to deprotonate the α-carbon of cyclobutyl methyl ketone.[7][8] The methyl protons are more acidic than the methylene protons on the cyclobutyl ring, leading to the regioselective formation of the desired enolate.[9][10] The use of a strong base is crucial to shift the equilibrium towards the enolate, ensuring a sufficient concentration of the nucleophile.[11]

-

Nucleophilic Acyl Substitution: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate.[9][12] This results in the formation of a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses by eliminating the ethoxide (⁻OEt) leaving group.[12][13] This step regenerates the carbonyl and forms the sodium salt of the target β-ketoaldehyde, which exists predominantly in its more stable enolate form.

-

Acidic Workup: A final acidification step, typically with a dilute acid like aqueous HCl or H₂SO₄, is required to protonate the enolate salt and yield the final product, this compound.[9]

It is important to note that the product, like most β-dicarbonyl compounds, will exist as a mixture of keto and enol tautomers in solution.[1]

Reaction Mechanism Diagram

The following diagram illustrates the key steps in the base-catalyzed formylation of cyclobutyl methyl ketone.

Caption: Figure 1: Mechanism of Formylation

Part 2: Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis. All steps must be performed with care, particularly regarding anhydrous conditions.

Reagents and Equipment

| Reagent / Equipment | Specification | Purpose |

| Cyclobutyl methyl ketone | ≥98% purity | Starting Material |

| Ethyl formate | Anhydrous, ≥97% purity | Formylating Agent |

| Sodium Ethoxide (NaOEt) | ≥95% purity, solid | Base for enolate formation |

| Diethyl Ether or THF | Anhydrous | Reaction Solvent |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Acid for workup/protonation |

| Saturated Sodium Bicarbonate | Aqueous solution | Neutralizing wash |

| Saturated Sodium Chloride (Brine) | Aqueous solution | Aqueous wash |

| Anhydrous Magnesium Sulfate | Granular | Drying agent |

| Three-neck round-bottom flask | Sized appropriately for the reaction scale | Reaction vessel |

| Reflux condenser & Drying tube | Standard glassware | Prevent moisture entry, control temperature |

| Addition funnel | For controlled addition of reagents | Reagent delivery |

| Magnetic stirrer and stir bar | Agitation | |

| Nitrogen or Argon gas supply | Inert gas | Maintain anhydrous, inert atmosphere |

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure

Note: This reaction is moisture-sensitive. All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).[1]

-

Preparation: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or connected to a N₂/Ar line), and an addition funnel. Purge the entire system with inert gas.

-

Reagent Charging: To the flask, add anhydrous diethyl ether (or THF) followed by powdered sodium ethoxide (1.1 equivalents). Begin vigorous stirring to create a suspension.

-

Formylating Agent Addition: Add ethyl formate (1.5 equivalents) to the stirred suspension.

-

Ketone Addition: Dissolve cyclobutyl methyl ketone (1.0 equivalent) in a small amount of anhydrous diethyl ether and add it to the addition funnel. Add the ketone solution dropwise to the reaction mixture over 30-60 minutes. An exothermic reaction and color change may be observed.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (reflux) may be required to drive the reaction to completion if it stalls.

-

Workup - Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 1 M HCl solution with stirring until the mixture is acidic (pH ~2-3). This step protonates the product enolate and dissolves any remaining sodium ethoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of diethyl ether.

-

Washing: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally, saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a yellow-orange oil. It can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Part 3: Characterization and Data Analysis

Confirmation of the product structure is achieved through standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | - Aldehydic proton (CHO) signal around δ 9-10 ppm (keto form). - Vinylic proton (=CH-) signal around δ 5-6 ppm and enolic proton (-OH) signal around δ 12-15 ppm (enol form). - Signals corresponding to the cyclobutyl ring and the methylene group (α to aldehyde). |

| ¹³C NMR | - Carbonyl signals for both ketone and aldehyde around δ 190-210 ppm. - Signals for the cyclobutyl ring carbons. |

| IR Spectroscopy | - Strong C=O stretching frequencies around 1680-1720 cm⁻¹ for the ketone and aldehyde. - Broad O-H stretch around 2500-3300 cm⁻¹ if the enol form is significant. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₇H₁₀O₂ (126.15 g/mol ). |

Part 4: Troubleshooting and Safety

-

Low Yield: May result from incomplete reaction or self-condensation of the ketone. Ensure anhydrous conditions are strictly maintained. Using a stronger, non-nucleophilic base like sodium hydride (NaH) can sometimes improve yields by more effectively deprotonating the ketone.[14]

-

Side Reactions: The primary side reaction is the aldol self-condensation of cyclobutyl methyl ketone.[15][16] This can be minimized by adding the ketone slowly to the mixture containing the base and the more reactive ethyl formate, keeping the instantaneous concentration of the ketone enolate low.[5]

-

Safety: Sodium ethoxide and sodium hydride are highly reactive and corrosive bases that react violently with water. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby. The acidic workup should be performed slowly and with cooling, as it is an exothermic neutralization reaction.

Conclusion

The synthesis of this compound from cyclobutyl methyl ketone is effectively achieved through a base-mediated Claisen-Schmidt condensation with ethyl formate. This technical guide provides a robust framework, grounded in established chemical principles, for the successful execution of this synthesis. By understanding the mechanism, adhering to the detailed protocol, and being aware of potential challenges, researchers can reliably produce this valuable β-ketoaldehyde for further applications in chemical and pharmaceutical development.

References

- Univen FM 99.8 Mhz. Beta-Keto Aldehydes: Definition, Formation, and Significance.

-

Organic Chemistry Portal. Synthesis of β-hydroxy ketones and aldehydes. Available from: [Link]

-

Taylor & Francis Online. A Convenient Synthesis of Masked β-Ketoaldehydes by the Controlled Addition of Nucleophiles to (Trimethylsilyl)ethynyl Ketones. Available from: [Link]

-

ElectronicsAndBooks. Enolate formation from cyclopropyl ketones via iodide-induced ring opening and its use for stereoselective aldol reaction. Available from: [Link]

-

National Institutes of Health. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Available from: [Link]

- Google Patents. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones.

-

Organic Syntheses. (24 mL, 41.7 g, 220 mmol, 2.2 equiv) is added dropwise through a 60-mL dropping funnel (Figure 1, right side). Available from: [Link]

-

YouTube. Esters to Ketones, Part 2: Ionic Enolates. Available from: [Link]

-

AK Lectures. Condensation of Esters with Ketones. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

-

Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. Available from: [Link]

-

Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. Available from: [Link]

-

Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available from: [Link]

-

University of Oxford. III Enolate Chemistry. Available from: [Link]

-

Organic Reactions. The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Available from: [Link]

-

Chemistry LibreTexts. Synthesis of Aldehydes & Ketones. Available from: [Link]

-

Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. Available from: [Link]

-

ResearchGate. The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. Available from: [Link]

-

Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. Available from: [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction. Available from: [Link]

- Google Patents. WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.

-

Fiveable. 6.2 Enolate formation and reactions - Organic Chemistry II. Available from: [Link]

-

Chemistry LibreTexts. 23.9: Mixed Claisen Condensations. Available from: [Link]

-

YouTube. Condensation of Esters with Ketones. Available from: [Link]

-

National Institutes of Health. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Available from: [Link]

-

National Institutes of Health. 3-Cyclobutyl-3-oxopropanenitrile | C7H9NO | CID 13861115 - PubChem. Available from: [Link]

-

ResearchGate. Chemical mechanism following hydrogen atom abstraction from cyclobutyl... | Download Scientific Diagram. Available from: [Link]

-

National Institutes of Health. 3-Cyclopropyl-3-oxopropanal | C6H8O2 | CID 19027501 - PubChem. Available from: [Link]

-

Organic Syntheses. Ketone, cyclopropyl methyl. Available from: [Link]

-

National Institutes of Health. General method of synthesis for natural long-chain beta-diketones. Available from: [Link]

-

National Institutes of Health. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels. Available from: [Link]

Sources

- 1. univenfm.co.za [univenfm.co.za]

- 2. CAS 3019-25-8: Cyclobutyl methyl ketone | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fiveable.me [fiveable.me]

- 9. aklectures.com [aklectures.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 12. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Navigating the Physical Properties of 3-Cyclobutyl-3-oxopropanal: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclobutyl-3-oxopropanal, a unique bifunctional molecule, presents both opportunities and challenges in synthetic chemistry and drug discovery. A thorough understanding of its fundamental physical properties, namely its boiling and melting points, is paramount for its effective handling, purification, and application in research and development. This technical guide provides a comprehensive overview of the current state of knowledge regarding these properties. In the absence of experimentally determined data, this document delves into the realm of computational predictions, offering insights into the theoretical values and the methodologies used to obtain them. Furthermore, recognizing the critical need for empirical validation, this guide furnishes detailed, field-proven protocols for the experimental determination of the boiling and melting points of novel compounds like this compound. This dual approach of computational prediction and practical experimental guidance is designed to empower researchers to confidently work with this and similar novel chemical entities.

Introduction: The Enigmatic Nature of this compound

This compound is a fascinating organic molecule characterized by the presence of both a ketone and an aldehyde functional group, attached to a cyclobutyl ring. This structural arrangement imparts a high degree of reactivity and potential for diverse chemical transformations, making it a valuable building block in organic synthesis. Its potential applications span from the construction of complex carbocyclic and heterocyclic scaffolds to its use as a precursor in the synthesis of pharmacologically active molecules.

However, as is common with many novel or sparsely studied compounds, a significant gap exists in the publicly available, experimentally verified physicochemical data for this compound. This guide directly addresses this gap concerning its boiling and melting points, two of the most fundamental physical constants that dictate a compound's physical state and inform purification strategies such as distillation and crystallization.

The Challenge of Undefined Physical Properties: A Reliance on Computational Chemistry

A comprehensive search of chemical databases, including PubChem, reveals a lack of experimentally determined boiling and melting points for this compound. In such instances, the scientific community turns to the powerful tools of computational chemistry to predict these properties. These in silico methods utilize the principles of quantum mechanics and statistical thermodynamics to estimate physical constants based on the molecule's structure.

It is crucial for researchers to understand the distinction between computed and experimental values. While computational models are sophisticated and continuously improving, they remain predictions.[1][2] Their accuracy is dependent on the theoretical model employed and the complexity of the molecule. Therefore, computed values should be regarded as valuable estimates that guide experimental design, rather than as definitive constants.

Quantitative Structure-Property Relationship (QSPR) Models

One of the primary computational approaches for predicting physical properties is the use of Quantitative Structure-Property Relationship (QSPR) models.[3][4][5] These models are statistical correlations that relate the structural features of a molecule (its descriptors) to a specific physical property. By training these models on large datasets of compounds with known experimental values, they can then be used to predict the properties of new, uncharacterized molecules. Various software packages and web-based tools are available for performing these calculations.[6][7]

Table 1: Predicted Physical Properties of this compound

| Property | Predicted Value | Method | Source |

| Boiling Point | Data not available | QSPR/Computational | N/A |

| Melting Point | Data not available | QSPR/Computational | N/A |

Experimental Determination of Physical Properties: A Practical Guide

Given the absence of experimental data, the following sections provide detailed, step-by-step protocols for the determination of the boiling and melting points of this compound. These methods are standard in organic chemistry laboratories and are designed to be self-validating through careful observation and control.

Determination of Boiling Point by Micro-Method

For novel compounds that may only be available in small quantities, the micro-boiling point determination method is ideal.[8][9][10][11] This technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Sample Preparation: Place a few drops of this compound into a small, clean, and dry test tube or a specialized micro-boiling point tube.

-

Capillary Insertion: Take a sealed-end capillary tube and place it, open end down, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block).[8][12]

-

Observation: Begin heating the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion and expulsion of air.

-

Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the sample is now escaping.

-

Boiling Point Determination: Remove the heat source. The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid. Record this temperature.

-

Validation: For accuracy, it is recommended to repeat the determination at least twice. The values should be consistent within a narrow range.

-

Micro-scale: Conserves precious sample.

-

Inverted Capillary: Traps the vapor of the substance, creating a small, isolated environment to observe the pressure equilibrium.

-

Slow Cooling: Allows for a precise determination of the temperature at which the external and internal pressures equalize.

Determination of Melting Point by Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[13] For a pure crystalline solid, this transition occurs over a very narrow temperature range. The capillary method is a standard and reliable technique for its determination.[12][14][15]

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals.

-

Capillary Packing: Press the open end of a capillary melting point tube into the powdered sample. A small amount of solid should enter the tube.

-

Sample Compaction: Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Insertion: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. This will save time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the estimated melting point.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has transformed into a clear liquid (the end of the melting range).

-

Purity Assessment: A sharp melting range (0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

The sharpness of the melting range serves as an internal validation of the sample's purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

Visualization of Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key steps in determining the boiling and melting points.

Caption: Workflow for Micro-Boiling Point Determination.

Sources

- 1. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 2. Evaluating and Improving Computational Models for Physical Property Predictions [escholarship.org]

- 3. asianpubs.org [asianpubs.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chymist.com [chymist.com]

- 10. scribd.com [scribd.com]

- 11. ivypanda.com [ivypanda.com]

- 12. westlab.com [westlab.com]

- 13. Physical Properties of Organic Compounds | Overview & Examples - Video | Study.com [study.com]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide to the Tautomerism of 3-Cyclobutyl-3-oxopropanal: Exploring the Keto-Enol Equilibrium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1] The specific tautomeric form of a molecule can significantly influence its physicochemical properties, receptor binding affinity, metabolic stability, and overall therapeutic efficacy.[2][3] This technical guide provides a comprehensive exploration of the keto-enol tautomerism in 3-cyclobutyl-3-oxopropanal, a β-dicarbonyl compound. While specific experimental data for this molecule is not extensively available, this guide, grounded in established principles of physical organic chemistry, offers a robust theoretical framework and practical methodologies for its investigation. We will delve into the structural factors governing the keto-enol equilibrium, propose experimental and computational approaches for its characterization, and discuss the potential impact of this tautomerism on its application in medicinal chemistry.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism is a critical consideration in the design and development of new chemical entities. The ability of a molecule to exist in multiple tautomeric forms can lead to complexities in its pharmacokinetic and pharmacodynamic profiles.[1] For instance, different tautomers may exhibit varied solubilities, membrane permeabilities, and affinities for their biological targets.[2] A comprehensive understanding and characterization of the tautomeric landscape of a drug candidate are therefore essential for predicting its behavior in vivo and ensuring consistent product performance.[4]

β-Dicarbonyl compounds, such as this compound, are a classic example of molecules that exhibit significant keto-enol tautomerism. The equilibrium between the diketo form and its corresponding enol tautomers is influenced by a delicate interplay of electronic effects, steric hindrance, and solvent interactions.[5][6]

The Keto-Enol Tautomerism of this compound

This compound possesses the characteristic 1,3-dicarbonyl moiety that facilitates the formation of a stable enol tautomer through intramolecular hydrogen bonding and conjugation.[7] The equilibrium between the keto and enol forms is depicted below:

Figure 2: Experimental workflow for NMR analysis of tautomerism.

Computational Modeling of the Tautomeric Equilibrium

In conjunction with experimental data, computational chemistry provides a powerful tool for investigating the tautomerism of this compound at a molecular level. [8]Density Functional Theory (DFT) calculations are particularly well-suited for this purpose. [9]

Computational Protocol

Objective: To calculate the relative energies of the keto and enol tautomers and the transition state for their interconversion.

Methodology:

-

Structure Optimization:

-

Build the 3D structures of the keto and plausible enol tautomers of this compound.

-

Perform geometry optimizations for each structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). [9]2. Frequency Calculations:

-

Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

-

These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

-

Relative Energy Calculation:

-

Calculate the relative Gibbs free energies (ΔG) of the tautomers to predict the equilibrium constant (K_eq = exp(-ΔG/RT)).

-

-

Solvent Modeling:

-

Incorporate the effects of different solvents using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to simulate the experimental conditions more accurately. [10]5. Transition State Search:

-

Locate the transition state structure for the interconversion between the keto and enol forms to determine the activation energy barrier for the tautomerization process.

-

Data Presentation and Interpretation

The quantitative data obtained from both experimental and computational studies should be summarized for clear comparison and interpretation.

Table 1: Experimentally Determined Tautomer Distribution of this compound

| Solvent (Deuterated) | % Keto Tautomer | % Enol Tautomer | Equilibrium Constant (K_eq = [Enol]/[Keto]) |

| CDCl₃ | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| Acetone-d₆ | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| DMSO-d₆ | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| D₂O | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

Table 2: Computationally Predicted Relative Energies of Tautomers

| Tautomer | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Keto | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| Enol | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

Implications for Drug Development

The tautomeric behavior of this compound, and similar β-dicarbonyl-containing molecules, has several important implications for their potential use in drug development:

-

Receptor Interactions: The keto and enol forms present different hydrogen bond donor and acceptor patterns, which can lead to distinct binding modes and affinities with a biological target. [11]* Physicochemical Properties: The relative abundance of the more polar keto form and the less polar, intramolecularly hydrogen-bonded enol form will influence properties such as solubility, lipophilicity (logP), and crystal packing. [3]* Metabolic Stability: The different tautomers may be metabolized by different enzymatic pathways and at different rates, affecting the overall pharmacokinetic profile of the compound.

Conclusion

A thorough understanding of the keto-enol tautomerism of this compound is crucial for any of its potential applications in medicinal chemistry and drug development. This guide has provided a comprehensive framework for investigating this phenomenon, combining established theoretical principles with detailed experimental and computational protocols. By elucidating the factors that govern the tautomeric equilibrium and characterizing the individual tautomers, researchers can gain valuable insights into the structure-activity relationships of this molecule and make more informed decisions in the drug discovery process. The synergistic application of NMR spectroscopy and computational modeling, as outlined herein, represents a robust and self-validating approach to unraveling the complexities of tautomerism.

References

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

-

Taylor & Francis Online. (n.d.). What impact does tautomerism have on drug discovery and development?. [Link]

-

National Center for Biotechnology Information. (n.d.). What impact does tautomerism have on drug discovery and development?. [Link]

-

Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. [Link]

-

CORE. (n.d.). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]

-

Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism. [Link]

-

OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition. [Link]

-

Bentham Science. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. [Link]

-

Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. [Link]

-

PubMed. (2023, January 18). Importance of tautomerism in drugs. [Link]

-

YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]

-

Patsnap. (2025, July 29). How Tautomerization Influences Drug Metabolite Formation?. [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. [Link]

-

Royal Society of Chemistry. (n.d.). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. [Link]

-

International Journal of Scientific & Engineering Research. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]

-

ACS Publications. (2011, August 1). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism and intramolecular hydrogen bonds in NTBD. [Link]

-

FULIR. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. [Link]

-

Taylor & Francis Online. (n.d.). 15N NMR Studies of tautomerism. [Link]

-

ERIC. (2011, October). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. [Link]

-

ResearchGate. (2017, June 17). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]

-

Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]

-

Semantic Scholar. (n.d.). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 3-Cyclobutyl-2-methyl-3-oxopropanal. [Link]

-

PubChem. (n.d.). 3-Cyclobutyl-3-oxopropanenitrile. [Link]

-

PubChem. (n.d.). 3-Cyclopropyl-3-oxopropanal. [Link]

-

Chemsrc. (2025, September 18). 3-Cyclobutyl-3-oxopropanenitrile. [Link]

-

PubChem. (n.d.). 3-Cyclobutyl-1-cyclopropylpropane-1,2-diol. [Link]

Sources

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 4. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. comporgchem.com [comporgchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 11. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

Whitepaper: A Mechanistic and Predictive Analysis of the Stability and Degradation Pathways of 3-Cyclobutyl-3-oxopropanal

An In-depth Technical Guide

Abstract

3-Cyclobutyl-3-oxopropanal is a bifunctional molecule featuring a cyclobutyl ketone and an aldehyde in a β-dicarbonyl arrangement. While specific literature on this exact molecule is not extensively available, its chemical behavior can be confidently predicted based on the well-established principles governing β-keto aldehydes. This guide provides a comprehensive analysis of the inherent structural features, tautomeric equilibria, and principal degradation pathways of this compound under various conditions. We will explore pH-dependent hydrolysis, oxidative degradation, and self-condensation reactions, grounding our predictions in authoritative chemical principles. Furthermore, this document outlines a robust experimental framework for conducting forced degradation studies using HPLC-MS, enabling the empirical validation of these predicted pathways and the structural elucidation of potential degradants. This guide is intended for researchers, process chemists, and drug development professionals who may encounter this or structurally similar motifs, providing the foundational knowledge required for formulation, handling, and stability assessment.

Foundational Chemistry and Inherent Reactivity

The structure of this compound presents a unique combination of functionalities that dictate its stability profile. The molecule is a β-keto aldehyde, meaning its two carbonyl groups are separated by a single methylene carbon (the α-carbon). This arrangement is the primary driver of its reactivity.

Keto-Enol Tautomerism: The Reactive Intermediate

The most critical intrinsic property of a β-dicarbonyl system is its propensity to exist in equilibrium with its enol tautomers. The protons on the α-carbon are significantly acidic (typical pKa in the range of 9-11) because the resulting enolate anion is stabilized by resonance, delocalizing the negative charge across both oxygen atoms. This acidity facilitates the formation of enol forms under both acidic and basic conditions. The presence of the enol tautomer is crucial as it provides a pathway for various reactions and degradation mechanisms.

Figure 1: Keto-Enol tautomerism of this compound.

The Influence of the Cyclobutyl Moiety

The cyclobutyl ring introduces moderate ring strain (approximately 26 kcal/mol) compared to a non-cyclic analogue like hexane. While not as strained as a cyclopropyl ring, this strain can influence the reactivity of the adjacent ketone. The sp² hybridization of the ketone's carbonyl carbon can slightly alleviate some of this strain compared to an sp³ center. However, for most degradation pathways, the electronic effects of the dicarbonyl system will dominate over the steric or strain effects of the cyclobutyl group. Its primary role will be as a bulky, non-polar substituent that may sterically hinder the approach of some reagents.

Predicted Degradation Pathways

The instability of this compound is primarily driven by its susceptibility to hydrolysis, oxidation, and self-reaction, with the reaction pathway being highly dependent on the ambient conditions.

pH-Dependent Degradation: Hydrolytic Cleavage

The presence of the β-dicarbonyl system makes the molecule highly susceptible to cleavage under both basic and acidic conditions.

A. Base-Catalyzed Retro-Claisen Condensation

Under basic conditions (pH > 8), the most probable degradation pathway is a retro-Claisen (or haloform-type) reaction. The mechanism proceeds as follows:

-

Deprotonation: A hydroxide ion abstracts an acidic α-proton, forming the resonance-stabilized enolate.

-

Nucleophilic Attack: A second hydroxide ion attacks the electrophilic aldehyde carbonyl carbon, forming a tetrahedral intermediate.

-

Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the C-C bond between the carbonyl carbons. This step is favorable as it results in the formation of cyclobutylacetic acid and formate.

Figure 2: Simplified workflow for base-catalyzed retro-Claisen degradation.

B. Acid-Catalyzed Degradation

Under acidic conditions (pH < 4), the carbonyl oxygens can be protonated, activating them towards nucleophilic attack. While retro-Claisen cleavage is less common, acid can catalyze hydration of the aldehyde to form a gem-diol, which may be an intermediate in further condensation or rearrangement reactions. Aldol-type self-condensation can also be accelerated under acidic conditions.

Oxidative Degradation

Aldehydes are exceptionally sensitive to oxidation. The formyl proton (-CHO) can be readily abstracted by radical mechanisms or attacked by oxidizing agents.

-

Autoxidation: In the presence of atmospheric oxygen, aldehydes can undergo free-radical autoxidation to form a carboxylic acid. This process can be initiated by light, heat, or trace metal ions. The primary degradation product would be 3-cyclobutyl-3-oxopropanoic acid .

-

Chemical Oxidation: Stronger oxidizing agents (e.g., hydrogen peroxide, peroxy acids) will rapidly and quantitatively convert the aldehyde to a carboxylic acid.

Self-Condensation and Polymerization

Given the presence of both an enolizable proton and two electrophilic carbonyl groups, this compound is primed for self-condensation via an aldol addition mechanism. One molecule (acting as the nucleophile via its enolate form) can attack another molecule (acting as the electrophile). This can lead to a complex mixture of dimers, trimers, and ultimately, polymers, especially upon concentration or during prolonged storage, often catalyzed by trace acid or base.

Experimental Design for Stability Profiling

To empirically determine the stability of this compound, a forced degradation (or stress testing) study is the industry-standard approach. This involves subjecting the molecule to harsh conditions to accelerate degradation and identify the resulting products.

Protocol: Forced Degradation Study

Objective: To identify the primary degradation pathways and degradants of this compound under hydrolytic, oxidative, and photolytic stress.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature and analyze at initial time points (e.g., 5 min, 30 min, 1 hr) due to expected rapid degradation.

-

Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Stress: Incubate 1 mL of stock solution at 60°C for 48 hours.

-

Photolytic Stress: Expose 1 mL of stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W·h/m² UV-A) in a photostability chamber.

-

-

Sample Analysis: At each time point, neutralize the acidic/basic samples, and dilute all samples to a final concentration of ~50 µg/mL for analysis.

-

Control: A stock solution stored at 4°C in the dark serves as the control.

Analytical Workflow: HPLC-MS for Separation and Identification

A high-performance liquid chromatography system coupled with a mass spectrometer (HPLC-MS) is the ideal platform for this analysis.

Figure 3: Analytical workflow for degradant identification using HPLC-MS.

Predicted Data Summary and Interpretation

The forced degradation study is expected to yield the following outcomes, which can be used to confirm the predicted pathways.

| Stress Condition | Expected Degradation Level | Predicted Primary Degradant(s) | m/z of Degradant [M+H]⁺ |

| 0.1 M HCl, 60°C | Moderate | Aldol condensation products, hydration products | Varies (dimers, etc.) |

| 0.1 M NaOH, RT | Very Rapid (>90% in <1hr) | Cyclobutylacetic acid, Formate | 115.07, (not detected) |

| 3% H₂O₂, RT | Rapid | 3-Cyclobutyl-3-oxopropanoic acid | 143.07 |

| Heat (60°C) | Low to Moderate | Minor oxidation and self-condensation products | 143.07, Varies |

| Light (ICH) | Moderate | Primarily oxidative degradation products | 143.07 |

Note: The parent molecule, this compound, has a molecular weight of 126.15 g/mol . Its expected protonated mass [M+H]⁺ would be 127.08.

By analyzing the mass-to-charge ratio (m/z) of the peaks that appear in the chromatograms of the stressed samples, one can gain direct evidence for these transformations. For instance, the appearance of a new peak with an m/z of 143.07 under oxidative conditions would strongly support the formation of the corresponding carboxylic acid. Similarly, the rapid disappearance of the parent peak and the emergence of a peak at m/z 115.07 under basic conditions would confirm the retro-Claisen cleavage pathway.

Conclusion and Recommendations

The chemical structure of this compound dictates a profile of inherent instability, primarily driven by its β-keto aldehyde functionality. The most significant liabilities are rapid decomposition under basic conditions via retro-Claisen cleavage and a high propensity for oxidation at the aldehyde group. Self-condensation is also a probable degradation route during long-term storage or in concentrated form.

For professionals in drug development or fine chemical synthesis, the following recommendations are critical:

-

Handling and Storage: This compound should be stored under inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (≤ 4°C).

-

pH Control: Rigorous pH control is essential in any aqueous formulation or process stream. The compound will exhibit maximum stability in a narrow, slightly acidic pH range (likely pH 4-6), away from basic conditions that promote rapid cleavage and acidic conditions that can catalyze condensation.

-

Excipient Compatibility: Avoid formulation with nucleophilic or basic excipients. Antioxidants may be required to prevent oxidative degradation.

By understanding these predictable degradation pathways and employing the outlined analytical strategies, researchers can effectively manage the risks associated with handling and formulating this compound, ensuring product quality and stability.

References

- Source: LibreTexts Chemistry, Organic Chemistry (McMurry), Chapter 22.

- Title: Keto-Enol Tautomerization Source: Journal of Chemical Education URL:https://pubs.acs.org/doi/abs/10.1021/ed062p877

- Title: Strain in Cyclic Molecules Source: LibreTexts Chemistry, Organic Chemistry (Soderberg), Chapter 3.8 URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Soderberg)/03%3A_Conformations_and_Cycloalkanes/3.08%3A_Ring_Strain_and_the_Structure_of_Cycloalkanes